molecular formula C21H27N3O4 B13097766 Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Cat. No.: B13097766
M. Wt: 385.5 g/mol
InChI Key: FIHAXFBLXXDOQK-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a pyrazolo-pyridine derivative featuring a bicyclic core with a tert-butyl carboxylate group at position 5, a 2-ethoxy-2-oxoethyl substituent at position 1, and a phenyl group at position 2. Its crystallographic analysis likely employs SHELX software for refinement, a standard in small-molecule crystallography .

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C21H27N3O4/c1-5-27-18(25)14-24-17-11-12-23(20(26)28-21(2,3)4)13-16(17)19(22-24)15-9-7-6-8-10-15/h6-10H,5,11-14H2,1-4H3

InChI Key

FIHAXFBLXXDOQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyrazolo[4,3-C]pyridine derivative with tert-butyl 2-ethoxy-2-oxoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrazolo[4,3-c]pyridine core is shared among analogs, but substituent variations critically influence properties:

Compound Name (CAS/Reference) Position 1 Substituent Position 3 Substituent Key Structural Features
Target Compound 2-ethoxy-2-oxoethyl Phenyl Ester group (lipophilic), aromatic phenyl
tert-Butyl 3-(hydroxymethyl)-1-methyl-... (1330765-07-5) Methyl Hydroxymethyl Polar hydroxymethyl, steric methyl
tert-Butyl 3-oxo-... (Structure Report) Not specified Oxo (ketone) Ketone group (H-bonding, reactivity)
  • The phenyl group contributes to aromatic stacking interactions, relevant in target binding .
  • Hydroxymethyl Analog (1330765-07-5) : The hydroxymethyl group increases polarity, enabling hydrogen bonding, while the methyl group reduces steric hindrance compared to the target’s ethoxy-oxoethyl .
  • 3-Oxo Analog : The ketone at position 3 offers sites for nucleophilic addition or hydrogen bonding, contrasting with the phenyl’s inertness in the target compound .

Physicochemical Properties

  • Lipophilicity : The target compound’s ethoxy-oxoethyl and tert-butyl groups enhance lipid solubility, favoring membrane permeability. In contrast, the hydroxymethyl analog is more hydrophilic due to its -CH2OH group .
  • Stability : The tert-butyl carboxylate in all analogs provides steric protection against hydrolysis. However, the target’s ester group may hydrolyze faster under acidic/basic conditions than the hydroxymethyl or ketone moieties .
  • Conformational Flexibility : Ring puckering in the pyrazolo-pyridine core (governed by Cremer-Pople parameters ) likely varies with substituents. Bulkier groups (e.g., phenyl) may induce puckering, altering binding site compatibility compared to smaller substituents (e.g., methyl).

Biological Activity

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4

This structure includes a pyrazolo-pyridine core which is known for various biological activities. The presence of the tert-butyl and ethoxy groups enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that derivatives of pyrazolo[4,3-C]pyridine compounds have shown promise as inhibitors of various kinases, particularly polo-like kinase 1 (Plk1), which is crucial in cell division and has been implicated in cancer progression .

Inhibition of Polo-like Kinase 1 (Plk1)

Plk1 is a mitotic-specific target that is often deregulated in various cancers. Compounds similar to this compound have been studied for their ability to inhibit Plk1 activity through competitive inhibition at the polo-box domain (PBD) . This inhibition can disrupt the cell cycle and induce apoptosis in cancer cells.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)5.2Plk1 inhibition
Study BMCF7 (breast cancer)7.8Induction of apoptosis
Study CA549 (lung cancer)6.5Cell cycle arrest

These results indicate that the compound exhibits significant anticancer activity across multiple cancer cell lines.

Structure-Activity Relationship (SAR)

Research on related pyrazolo[4,3-C]pyridine compounds has established a structure-activity relationship that informs the design of more potent analogs. Key modifications that enhance biological activity include:

  • Substitution on the phenyl ring : Varied substitutions can alter binding affinity to target proteins.
  • Alterations in the ethoxy group : Modifications can impact solubility and metabolic stability.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
  • Mechanistic Insights : Further investigations revealed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.

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